Sodium perrhenate
説明
Sodium perrhenate, also known as sodium rhenate (VII), is an inorganic compound with the chemical formula NaReO₄. It is a white, water-soluble salt that serves as a common precursor to various rhenium compounds. Its structure is similar to that of sodium perchlorate and sodium permanganate .
Synthetic Routes and Reaction Conditions:
From Rhenium Heptoxide: this compound can be synthesized by treating rhenium heptoxide (Re₂O₇) with a base.
Ion Exchange from Potassium Salt: Another method involves ion exchange from potassium perrhenate (KReO₄).
From Rhenium Metal: this compound can also be prepared by reacting rhenium metal with hydrogen peroxide (H₂O₂) in the presence of a base.
Industrial Production Methods:
Ion Exchange Method: This method emphasizes the purity and simplicity of the process, using readily available waste materials and renewable ion-exchange resin.
Types of Reactions:
Reduction: this compound can undergo reduction reactions.
Formation of Rhenium Nitrides: this compound is used as a precursor to synthesize various rhenium nitrides, such as Re₃N, Re₂N, Re₃N₂, ReN₂, ReN₃, and ReN₄.
Reaction with Polysulfide Solutions: It reacts with polysulfide solutions to form tetrathiorhenate.
Common Reagents and Conditions:
Ethanol: Used in the reduction reaction to form nonahydridorhenate.
Polysulfide Solutions: Used to form tetrathiorhenate.
Major Products:
Nonahydridorhenate: Formed from the reduction of this compound with sodium in ethanol.
Rhenium Nitrides: Formed from this compound and used as catalysts.
Tetrathiorhenate: Formed from the reaction with polysulfide solutions.
作用機序
Target of Action
Sodium perrhenate primarily targets the sodium-iodide symporter (NIS) . The NIS is a glycoprotein that mediates the active transport of iodide into thyroid follicular cells, which is a crucial step in the synthesis of thyroid hormones . It has also emerged as a potential target for radiotherapy of nonthyroid malignancies that express the endogenous or transfected symporter .
Mode of Action
This compound interacts with its target, the NIS, in a similar manner to iodide and pertechnetate . The NIS actively transports this compound into cells, where it can exert its effects
Biochemical Pathways
It is known that this compound can be used as a precursor of rhenium nitrides . These nitrides can serve as catalysts for ammonia synthesis and for hydro-denitrogenation , suggesting that this compound may influence these biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake and biodistribution in vivo, mediated by the NIS . Biodistributions of iodide, pertechnetate, and perrhenate in live mice were found to be remarkably similar . The effective half-life of this compound was approximately 12.5 hours in tumor, liver, and lungs . These properties impact the bioavailability of this compound and its potential therapeutic applications.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor to other rhenium compounds . For instance, it can be used to prepare rhenium nitrides, which can act as catalysts for certain biochemical reactions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water (> 1130 g/L at 25 °C) suggests that it can be readily distributed in aqueous environments . Furthermore, its reactions with other substances, such as sodium in ethanol to give nonahydridorhenate , can also affect its action and stability. More research is needed to fully understand how different environmental factors influence the action of this compound.
生化学分析
Biochemical Properties
Sodium perrhenate has been used as a precursor of rhenium nitrides, which can be used as catalysts for ammonia synthesis and for hydro-denitrogenation
Molecular Mechanism
It’s known that this compound can be prepared from rhenium metal with hydrogen peroxide in the presence of base
Temporal Effects in Laboratory Settings
The volatility of this compound has been studied using thermogravimetry, a technique that measures the change in mass of a sample as it is heated . This research can provide insights into the stability and degradation of this compound over time in laboratory settings.
Metabolic Pathways
Given its role as a precursor to other rhenium compounds , it’s likely that this compound is involved in the metabolic pathways of these compounds.
Transport and Distribution
This compound, like other perrhenates, is a substrate of the sodium-iodide symporter (NIS), suggesting that it may be transported and distributed within cells and tissues via this transporter .
Subcellular Localization
Given its role as a substrate of the sodium-iodide symporter (NIS), it’s possible that this compound may be localized to areas of the cell where this transporter is present .
科学的研究の応用
Sodium perrhenate has a wide range of applications in scientific research:
類似化合物との比較
- Sodium Pertechnetate (NaTcO₄)
- Sodium Permanganate (NaMnO₄)
- Sodium Perchlorate (NaClO₄)
Sodium perrhenate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.
生物活性
Sodium perrhenate (NaReO₄) is a compound of rhenium that has garnered attention for its biological activities, particularly in the fields of radiopharmaceuticals and cancer therapy. This article explores its biological activity, including uptake mechanisms, biodistribution, therapeutic applications, and relevant case studies.
This compound is a sodium salt of perrhenic acid, characterized by its high solubility in water and stability under various conditions. Its unique properties make it a candidate for use in medical applications, particularly in nuclear medicine.
Uptake Mechanism
This compound is known to be taken up by the sodium-iodide symporter (NIS), similar to iodide and pertechnetate. This uptake mechanism is crucial for its application in diagnostic imaging and therapy:
- Uptake Kinetics : Studies have shown that the uptake of perrhenate by NIS-expressing tissues occurs rapidly, with significant concentrations observed in the salivary glands and stomach shortly after administration. For example, the maximal velocity (V_max) for perrhenate uptake was found to be 25.6 pmol/μg, with an affinity constant (K_m) of 4.06 μmol/L .
- Comparative Biodistribution : In vivo studies demonstrated that the biodistribution of perrhenate closely resembles that of iodide and pertechnetate, with notable accumulation in NIS-bearing tissues . The concentration in blood decreased over time, while retention in target organs was significantly higher.
Therapeutic Applications
This compound has potential therapeutic applications due to its anticancer properties:
- Anticancer Activity : Research indicates that rhenium complexes derived from this compound exhibit potent anticancer activity across various cell lines. For instance, rhenium tricarbonyl complexes have shown IC50 values ranging from 1.4 to 1.9 μM, indicating effective cytotoxicity against cancer cells .
- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms, including induction of apoptosis and interference with cellular metabolism. Some studies suggest that these complexes may act through non-canonical pathways such as necrosis or autophagy .
Case Studies
Several studies illustrate the biological activity and clinical relevance of this compound:
- Biodistribution Study : A study involving live mice demonstrated that this compound uptake in NIS-expressing tissues was significantly higher than in blood. The study tracked the biodistribution over time, revealing a rapid initial uptake followed by gradual clearance from the bloodstream .
- Radiopharmaceutical Applications : this compound has been investigated for its potential use in radiopharmaceuticals for imaging and treatment of various cancers. Its properties allow it to function similarly to iodine-based therapies but with potentially lower toxicity profiles .
- Therapeutic Efficacy : In a comparative study involving rhenium complexes, this compound derivatives were shown to exceed the efficacy of traditional chemotherapeutics like cisplatin at low doses without significant side effects .
Summary Table of Biological Activities
特性
IUPAC Name |
sodium;oxido(trioxo)rhenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.4O.Re/q+1;;;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISVFTVBOPTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaReO4, NaO4Re | |
Record name | Sodium perrhenate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_perrhenate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14333-24-5 (Parent) | |
Record name | Sodium perrhenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
273.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | Sodium perrhenate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17639 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13472-33-8 | |
Record name | Sodium perrhenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhenate (ReO41-), sodium (1:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium rhenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PERRHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary application of Sodium perrhenate in the medical field?
A1: this compound serves as the chemical form of Rhenium-188, a radioisotope obtained from the Tungsten-188/Rhenium-188 generator system. This system is widely used in developing radiopharmaceuticals for cancer treatment, particularly for pain management associated with bone metastases. []
Q2: How does Rhenium-188, derived from this compound, function as a therapeutic agent?
A2: Rhenium-188 (Re-188) decays by emitting high-energy beta particles, which have a maximum range of approximately 11 mm in tissue. This makes Re-188 suitable for treating small tumors or targeting micrometastases. []
Q3: Can you elaborate on the use of Rhenium-188 in pain palliation for bone metastases?
A3: Re-188-labeled agents like hydroxyethylidenediphosphonate (HEDP) target bone metastases. Clinical studies have shown Re-188-HEDP provides effective pain relief with minimal bone marrow suppression. []
Q4: Are there any other radiopharmaceuticals being developed using Rhenium-188?
A4: Yes, besides HEDP, Rhenium-188 is being investigated for its use with Dimercaptosuccinic acid (DMSA) for bone pain and with the somatostatin analogue RC-160 for targeting somatostatin-receptor-positive tumors. []
Q5: What makes the Tungsten-188/Rhenium-188 generator system particularly useful in clinical settings?
A5: This generator system offers a convenient and cost-effective way to obtain carrier-free this compound. Its extended shelf-life, potentially up to one year with proper handling, further enhances its practicality for routine radiopharmaceutical preparation. []
Q6: Is there a method to increase the concentration of Rhenium-188 saline solutions obtained from the generator?
A6: Yes, employing disposable tandem ion-exchange columns after elution effectively concentrates Rhenium-188 saline solutions to specific volumes exceeding 500 mCi/ml. []
Q7: Beyond cancer treatment, what other medical applications utilize Rhenium-188?
A7: Rhenium-188 shows promise in treating rheumatoid arthritis and synovitis. Research also explores its potential for palliative treatment of hepatocellular carcinoma. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is NaReO4, and its molecular weight is 273.19 g/mol.
Q9: How can the structure of the perrhenate ion be characterized?
A9: Spectroscopic techniques, such as Raman and infrared spectroscopy, confirm the tetrahedral structure of the perrhenate ion (ReO4-) in dilute solutions. [, ]
Q10: Have there been any studies on the crystallization of this compound?
A10: Yes, research has explored the crystallization of this compound from solutions containing NaReO4, H2O, and C2H5OH at a temperature of 298 K. [, ]
Q11: Are there any known complexes of this compound with organic molecules?
A11: Yes, a complex of this compound with cis-syn-cis-Dicyclohexano-18-crown-6 has been structurally characterized. The study revealed that the crown ether does not form a perfect cavity for sodium, as indicated by the varying Na-O bond lengths. []
Q12: What is the role of this compound in the synthesis of N-Carboxy-α,β-didehydro-α-aminosäure-anhydriden?
A12: this compound acts as a catalyst in the reaction of α-Azidocarboxylic acids with phosgene, leading to the formation of N-Carboxy-α,β-didehydroamino acid anhydrides. This reaction is carried out in dimethoxyethane at 85°C and results in good yields. []
Q13: How does this compound behave at high temperatures?
A13: Studies using mass spectrometry have shown that heating this compound leads to its vaporization. The vapor phase consists of both monomeric (NaReO4) and dimeric ((NaReO4)2) molecules. []
Q14: Has the interaction of this compound with polymers been studied?
A14: Microcalorimetric titration studies have been conducted to investigate the interactions between this compound and a random copolymer of PEG and PPG (UCON-50) in aqueous solutions. Results indicated an entropy compensation effect, where changes in enthalpic interactions were balanced by entropy changes, maintaining a near-zero interaction free energy. []
Q15: Are there any studies on the separation of this compound using aqueous biphasic systems?
A15: Research suggests that aqueous polymer phases, particularly those formed with PEG and PPG, show a strong affinity for certain radionuclide ions like perrhenate. This property makes them potentially suitable for selective extraction of these ions during the pretreatment of radioactive waste. []
Q16: Can you elaborate on the use of SuperLig® 639 resin in relation to this compound?
A16: SuperLig® 639 resin is effective in removing perrhenate from simulated Hanford waste supernates. Studies identified sodium nitrate and this compound ion pairs as the primary species adsorbing onto the resin. Potassium nitrate and potassium perrhenate also compete for sorption sites, but the resin selectively removes potassium salts over sodium salts. [, ]
Q17: What methods are used to quantify this compound in various matrices?
A17: Several analytical techniques can be used, including:
- Radiometry: Used to measure the radioactivity of Rhenium-188 derived from this compound, particularly for quality control in radiopharmaceutical production. [, ]
- Thin Layer Chromatography (TLC): This technique is employed to assess the radiochemical purity of Rhenium-188 solutions. []
- High Performance Liquid Chromatography (HPLC): Utilized to analyze the chemical composition of Rhenium-188 preparations and monitor the stability of radiolabeled compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。